2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid
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Overview
Description
2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of amino, difluoromethoxy, and methoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the difluoromethoxy group through nucleophilic substitution reactions. The amino group can be introduced via amination reactions, while the methoxy group is often added through methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactions and the use of automated reactors. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, such as amines.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy and methoxy groups can enhance the compound’s binding affinity and specificity, while the amino group may participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-fluorobenzoic acid
- 2-Amino-4-(trifluoromethoxy)benzoic acid
- 2-Amino-5-methoxybenzoic acid
Uniqueness
Compared to similar compounds, 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is unique due to the presence of both difluoromethoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets .
Properties
IUPAC Name |
2-amino-4-(difluoromethoxy)-5-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO4/c1-15-6-2-4(8(13)14)5(12)3-7(6)16-9(10)11/h2-3,9H,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUKTMIHJHVLSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585495 |
Source
|
Record name | 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923145-68-0 |
Source
|
Record name | 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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